molecular formula C35H41N5O6 B1673317 HMR 1031 CAS No. 479203-71-9

HMR 1031

Cat. No.: B1673317
CAS No.: 479203-71-9
M. Wt: 627.7 g/mol
InChI Key: OPZVCXYTOHAOHN-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HMR 1031 is a potent and specific integrin α4β1 or very late antigen 4 (VLA-4) receptor antagonist. It binds to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin . This compound has shown potential as an inhaled drug for the treatment of asthma .

Scientific Research Applications

Comparison with Similar Compounds

HMR 1031 is unique in its high specificity and potency as an integrin α4β1 receptor antagonist. Similar compounds include other VLA-4 antagonists that also target VCAM-1 and fibronectin. this compound stands out due to its potential as an inhaled drug for asthma treatment . Other similar compounds may not have the same level of specificity or may not be suitable for inhalation therapy.

Properties

CAS No.

479203-71-9

Molecular Formula

C35H41N5O6

Molecular Weight

627.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[4,4-dimethyl-3-[[4-[(2-methylphenyl)carbamoylamino]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C35H41N5O6/c1-22(2)19-29(31(43)37-28(20-30(41)42)25-12-7-6-8-13-25)40-32(44)35(4,5)39(34(40)46)21-24-15-17-26(18-16-24)36-33(45)38-27-14-10-9-11-23(27)3/h6-18,22,28-29H,19-21H2,1-5H3,(H,37,43)(H,41,42)(H2,36,38,45)/t28-,29-/m0/s1

InChI Key

OPZVCXYTOHAOHN-VMPREFPWSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C(=O)N(C(=O)C3(C)C)[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C(=O)N(C(=O)C3(C)C)C(CC(C)C)C(=O)NC(CC(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C(=O)N(C(=O)C3(C)C)C(CC(C)C)C(=O)NC(CC(=O)O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3S)-3-(((2S)-2-(4,4-dimethyl-3-(4-((((2-methylphenyl)amino)carbonyl)amino)benzyl)-2,5-dioxoimidazolidin-1-yl)-4-methylpentanoyl)amino)-3-phenylpropanoic acid
HMR 1031
HMR-1031
HMR1031

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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